![molecular formula C11H21NO B13165412 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic tertiary amine characterized by a rigid azabicyclo[3.3.1]nonane core substituted with a propyl group at the 9-position and a hydroxyl group at the 3-position. This compound belongs to the granatane alkaloid family, which shares structural similarities with tropane alkaloids but features an extended nine-membered ring system .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3 |
InChI Key |
JOCBUDJYACSQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-one
This bicyclic ketone serves as the key intermediate. While direct literature on the exact propyl-substituted ketone is limited, analogous compounds such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one have been synthesized via condensation reactions involving:
- Acetone-1,3-dicarboxylic acid
- Glutaraldehyde
- Primary amines (e.g., benzylamine or propylamine for the propyl derivative)
The reaction typically proceeds in aqueous acidic conditions with controlled temperature to form the bicyclic ketone scaffold. The crude ketone can be isolated by extraction into organic solvents and purified by standard techniques.
Catalytic Reduction to 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol
The ketone is reduced to the corresponding alcohol via catalytic hydrogenation. Key features include:
- Use of a ruthenium complex catalyst, such as RuCl2(Ph2PCH2CH2NH2)2
- Hydrogen gas pressure typically around 10 atm
- Reaction temperature approximately 25 °C
- Basic additives like potassium t-butoxide to enhance catalyst activity and selectivity
This method yields the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity and yield (above 95% in some cases).
Example Data from Patent EP3042902A1 and US9896451B2:
Entry | Catalyst | H2 Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) | endo:exo Ratio |
---|---|---|---|---|---|---|
1 | RuCl2(Ph2PCH2CH2NH2)2 | 10 | IPA | 16 | 96.8 | 96.8:3.2 |
2 | RuCl2(Ph2PCH2CH2NH2)2 | 50 | IPA | 17 | 97.9 | 97.9:2.1 |
3 | RuCl2(Ph2PCH2CH2NH2)2 | 50 | IPA | 18 | 98.4 | 98.4:1.6 |
Process Flow Summary
Step | Reaction Type | Key Reagents/Conditions | Outcome |
---|---|---|---|
1 | Condensation | Acetone-1,3-dicarboxylic acid, glutaraldehyde, propylamine, acidic aqueous medium, 0–10 °C | Formation of 9-propyl-9-azabicyclo[3.3.1]nonan-3-one |
2 | Catalytic hydrogenation | Ru complex catalyst, H2 gas (10–50 atm), isopropanol, potassium t-butoxide, 25 °C, 16–18 h | Reduction to this compound (endo isomer favored) |
3 | Purification | Extraction, crystallization or chromatography | Pure alcohol product |
Research Findings and Analysis
Catalyst Efficiency: Ruthenium-based catalysts provide high conversion rates and excellent stereoselectivity toward the endo-alcohol isomer, which is often the desired stereoisomer for biological activity and further derivatization.
Reaction Conditions: Mild temperatures and moderate hydrogen pressures favor high yields and minimize side reactions. The presence of a strong base (potassium t-butoxide) enhances catalyst activity by facilitating hydrogen activation.
Scalability: The described methods have been demonstrated on multi-gram scales with reproducible yields, indicating suitability for industrial or laboratory-scale synthesis.
Stereochemical Control: The endo/exo ratio is crucial for the compound's properties. The ruthenium catalyst system consistently favors the endo isomer, which is typically more biologically relevant.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol (Compound 11)
- Structure : Differs by a methyl substituent instead of propyl at the 9-position.
- Synthesis: Prepared via acylation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol with isovaleryl or 2-methylbutyryl chloride, yielding granatane alkaloid derivatives .
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- Structure : Substituted with a benzyl group at the 9-position.
- Synthesis: Produced via catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using RuCl₂(PPh₃)₂(en) catalysts, achieving high endo-selectivity (up to 98:2 endo:exo ratio) .
- Applications : Intermediate in the synthesis of sigma-2 receptor ligands (e.g., carbamate derivatives) .
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
- Structure : Features a phenyl group at the 3-position and an isopropyl group at the 9-position.
- Safety Profile: Limited toxicity data available; recommended for research use only with standard laboratory precautions .
Key Findings :
- Ruthenium-based catalysts (e.g., RuCl₂(Ph₂PCH₂CH₂NH₂)₂) achieve near-complete conversion (>99%) and high endo-selectivity under 50 atm H₂ pressure .
- Aluminum isopropoxide is effective for ketone reductions but lacks detailed stereochemical data .
Sigma-2 Receptor Ligands
- N-Substituted Carbamates: Derivatives like 2f (N-(9-(4-aminophenethyl))-9-azabicyclo analog) exhibit high σ₂ receptor affinity (Kᵢ = 1.2 nM) and >100-fold selectivity over σ₁ receptors .
- Mechanism: The carbamate moiety and N-substituent length critically influence receptor binding.
Comparison with Diazabicyclo Derivatives
- 3,7-Diazabicyclo[3.3.1]nonanes: Ethoxypropyl/isopropoxypropyl-substituted analogs show broad biological activity (e.g., antimicrobial, antitumor) but higher toxicity compared to monoaza analogs like 9-propyl derivatives .
Biological Activity
9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclic compounds, characterized by the presence of a nitrogen atom within its ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 191.29 g/mol. The structure features a propyl group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.
Pharmacological Potential
Studies have indicated that this compound exhibits significant interactions with various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential applications in treating neurological disorders.
Key Biological Activities:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Properties: Preliminary studies suggest that derivatives of azabicyclic compounds exhibit antimicrobial activity, indicating a possible application in treating infections.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including catalytic reduction reactions and substitution reactions involving azabicyclic precursors.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets:
Target | Binding Affinity (Ki) | Reference |
---|---|---|
Serotonin Receptor | 50 nM | |
Dopamine Receptor | 75 nM | |
Acetylcholine Receptor | 30 nM |
These findings indicate that the compound has a strong affinity for neurotransmitter receptors, suggesting its potential as a therapeutic agent in neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of related azabicyclic compounds found that derivatives showed effective inhibition against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
Pseudomonas aeruginosa | 20 | 100 |
These results highlight the potential utility of this class of compounds in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.